N-(4-phenoxyphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
N-(4-phenoxyphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a thienopyrimidine-derived acetamide compound characterized by a fused thiophene-pyrimidinone core, a phenoxyphenyl substituent, and a sulfanyl-linked acetamide side chain. The thieno[2,3-d]pyrimidinone scaffold is a pharmacophoric motif known for its role in kinase inhibition and antimicrobial activity .
Properties
Molecular Formula |
C23H21N3O3S2 |
|---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
N-(4-phenoxyphenyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C23H21N3O3S2/c1-14-15(2)31-21-20(14)22(28)26(3)23(25-21)30-13-19(27)24-16-9-11-18(12-10-16)29-17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,24,27) |
InChI Key |
OORZMYHEFWGMJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenoxyphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the phenoxyphenyl intermediate: This step involves the reaction of phenol with a suitable halogenated benzene derivative under basic conditions to form the phenoxyphenyl compound.
Synthesis of the thienopyrimidine core: This involves the cyclization of appropriate starting materials, such as thiourea and β-ketoesters, under acidic or basic conditions to form the thienopyrimidine ring system.
Coupling of intermediates: The phenoxyphenyl and thienopyrimidine intermediates are then coupled using a suitable linker, such as a sulfanyl group, under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-phenoxyphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the thienopyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Use in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of N-(4-phenoxyphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide would depend on its specific application. For example:
Biological activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. This could involve binding to the active site or allosteric sites, leading to inhibition or activation of the target.
Chemical reactivity: The compound’s reactivity may involve nucleophilic or electrophilic attack at specific sites, leading to the formation of new chemical bonds or the cleavage of existing ones.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Implications
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
*Calculated based on molecular formulas.
Research Findings and Implications
- Synthetic Feasibility: Higher yields (e.g., 80% in ) are associated with simpler pyrimidinone cores, whereas fused thienopyrimidine systems (e.g., ) may require more complex synthetic routes .
- Structure-Activity Relationships (SAR): Phenoxyphenyl vs. Nitrophenyl: Phenoxyphenyl groups (, Target Compound) balance lipophilicity and solubility, whereas nitrophenyl () may confer higher reactivity but lower metabolic stability .
Biological Activity
N-(4-phenoxyphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure
The compound features a thieno[2,3-d]pyrimidine core, which is known for various biological activities. Its structure can be represented as follows:
This structure includes:
- A phenoxy group
- A thieno[2,3-d]pyrimidine moiety
- An acetamide functional group
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit promising antitumor properties. For instance:
- In vitro studies demonstrated that derivatives with similar structures inhibited cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G1 phase.
Antimicrobial Properties
The compound has also shown antimicrobial activity against several pathogens. For example:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
Anti-inflammatory properties have been observed in related compounds. For instance:
- Nitric oxide (NO) production was significantly reduced in LPS-stimulated BV-2 microglial cells when treated with derivatives of this compound. The IC50 values indicate strong inhibition without cytotoxicity.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in tumor progression and microbial metabolism.
- Modulation of Signaling Pathways : The compound may interact with various signaling pathways such as NF-kB and MAPK pathways, leading to reduced inflammation and apoptosis in cancer cells.
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of similar thieno[2,3-d]pyrimidine derivatives in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups.
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial effects against drug-resistant strains of Staphylococcus aureus. The study highlighted the potential of the compound as a lead for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
